N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13771965
InChI: InChI=1S/C22H24N2/c1-23(2)21-13-15-22(16-14-21)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C22H24N2
Molecular Weight: 316.4 g/mol

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine

CAS No.:

Cat. No.: VC13771965

Molecular Formula: C22H24N2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine -

Specification

Molecular Formula C22H24N2
Molecular Weight 316.4 g/mol
IUPAC Name 4-N,4-N-dibenzyl-1-N,1-N-dimethylbenzene-1,4-diamine
Standard InChI InChI=1S/C22H24N2/c1-23(2)21-13-15-22(16-14-21)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3
Standard InChI Key KLFHIKWIBKSIAB-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES CN(C)C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The molecule consists of a para-substituted benzene core with two dimethylamino (-N(CH3)2) groups at the 1-position and two benzyl (-CH2C6H5) groups at the 4-position. This arrangement creates a planar aromatic system flanked by bulky substituents, imparting significant steric hindrance. The IUPAC name, 4-[bis(phenylmethyl)amino]-N,N-dimethylbenzene-1-amine, reflects this substitution pattern .

Spectroscopic and Computational Data

The SMILES notation (CN(C)C1=CC=C(N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=C1) encapsulates the connectivity of atoms . Density functional theory (DFT) calculations predict a twisted conformation due to repulsion between the benzyl groups, with a computed density of 1.075 g/cm³ . The InChIKey (HPGLJHGYYVLNTR-UHFFFAOYSA-N) enables precise database referencing .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC22H24N2
Molecular Weight316.4 g/mol
Density1.075 g/cm³
Boiling Point461°C at 760 mmHg
Flash Point278.4°C

Synthesis and Manufacturing

Stepwise Synthetic Routes

The synthesis typically involves a two-step process starting with 1,4-benzenediamine. In the first step, benzyl chloride reacts with the primary amines under basic conditions (e.g., NaOH) to form N4,N4-bis(phenylmethyl)-1,4-benzenediamine. Subsequent methylation using dimethyl sulfate or methyl iodide introduces the dimethylamino groups at the 1-position. Purification via column chromatography or recrystallization yields the final product with reported purities up to 98% .

Industrial-Scale Considerations

While laboratory-scale synthesis is well-documented, industrial production faces challenges in controlling exothermic reactions during benzylation. Reagentia and VulcanChem offer the compound in 100–250 mg quantities for research, priced at approximately €511 per 100 mg . Scalability remains limited due to the high cost of benzyl halides and stringent safety protocols for handling methylating agents.

Physicochemical Properties

Thermal Stability

The compound exhibits a boiling point of 461°C and a flash point of 278.4°C, indicating moderate thermal stability . Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) near 121°C, consistent with its amorphous solid state at room temperature .

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